An In-Depth Technical Guide on the Structure Elucidation of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and professional...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. Every step is part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.
Introduction: The Significance of N-Sulfonylated Heterocycles
N-sulfonylated heterocycles are a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a sulfonyl group to a nitrogen-containing heterocyclic core, such as the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, can profoundly influence the molecule's physicochemical properties, biological activity, and metabolic stability.[1] The 1H-pyrrolo[2,3-b]pyridine nucleus itself is a recognized pharmacophore, known to interact with various biological targets.[2][3][4] The addition of the (4-chlorophenyl)sulfonyl group at the N1 position introduces a key structural element that can modulate receptor binding and pharmacokinetic profiles.
The unambiguous determination of the structure of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is paramount for its advancement in any research and development pipeline. This guide outlines a multi-technique approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to build an unassailable case for its chemical identity.
Strategic Approach to Structure Elucidation
The elucidation of a novel chemical entity is a process of systematic evidence gathering. Each analytical technique provides a unique piece of the structural puzzle. Our strategy is to first determine the molecular formula and fragmentation patterns, then to map the proton and carbon framework, and finally to identify the characteristic functional groups.
Diagram 1: Overall Workflow for Structure Elucidaion
Caption: A systematic workflow for the synthesis, purification, and spectroscopic analysis leading to the final structure confirmation of the target molecule.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Rationale: Mass spectrometry (MS) is the initial and most crucial step in structure elucidation.[5] It provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition. Tandem mass spectrometry (MS/MS) experiments offer invaluable information about the molecule's fragmentation pathways, revealing key substructural motifs.
Experimental Protocol:
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to facilitate protonation.
Data Acquisition: The analysis is performed in positive ion mode. A full scan MS spectrum is acquired to determine the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS/MS) is performed on the isolated [M+H]⁺ ion to observe its fragmentation pattern.
Expected Results and Interpretation:
Parameter
Expected Value/Observation
Interpretation
Molecular Formula
C₁₃H₉ClN₂O₂S
Derived from the exact mass measurement of the [M+H]⁺ ion.
Monoisotopic Mass
292.0073
Calculated for C₁₃H₉ClN₂O₂S.
[M+H]⁺ (m/z)
~293.0151
The experimentally observed mass-to-charge ratio of the protonated molecule.
Isotopic Pattern
Presence of a significant M+2 peak (~33% of the M peak)
Characteristic of a molecule containing one chlorine atom.
Key MS/MS Fragments
Loss of SO₂ (64 Da)
A common fragmentation pathway for sulfonamides, often proceeding through rearrangement.[6]
Fragment corresponding to the 4-chlorophenylsulfonyl cation (m/z 175)
Indicates the presence of the 4-chlorophenylsulfonyl moiety.
Fragment corresponding to the protonated 1H-pyrrolo[2,3-b]pyridine (m/z 119)
1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine mechanism of action
An In-Depth Technical Guide to 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine: Chemical Utility and Pharmacological Mechanisms Executive Summary The compound 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine: Chemical Utility and Pharmacological Mechanisms
Executive Summary
The compound 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (also known as N-(4-chlorobenzenesulfonyl)-7-azaindole) is a highly privileged dual-purpose molecule. In the realm of synthetic organic chemistry, it serves as a critical, highly stabilized intermediate, utilizing the 4-chlorophenylsulfonyl moiety as a robust protecting and directing group. In medicinal chemistry, the 1-(arylsulfonyl)-7-azaindole scaffold is a recognized pharmacophore for 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists [1] and acts as a masked precursor for ATP-competitive kinase inhibitors.
This whitepaper deconstructs the mechanism of action of this molecule across two distinct domains: its chemical reactivity (synthetic mechanism) and its biological target engagement (pharmacological mechanism).
Chemical Mechanism of Action: The Protecting Group Dynamics
The unprotected 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is notoriously difficult to functionalize selectively due to the electron-rich nature of the pyrrole ring and the coordinating ability of the pyridine nitrogen. The installation of the 4-chlorophenylsulfonyl group fundamentally alters the molecule's electronic topology.
Electronic Deactivation and Regioselectivity
The highly electronegative sulfonyl group exerts a strong electron-withdrawing effect (-I and -M effects) on the pyrrole nitrogen. This dramatically reduces the electron density at the C3 position, suppressing its inherent nucleophilicity and preventing unwanted electrophilic aromatic substitutions.
Directed Ortho-Metalation (DoM)
The sulfonyl oxygen atoms act as Lewis basic coordinating sites for lithium cations. When treated with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA), the lithium coordinates to the sulfonyl oxygen, directing the basic center exclusively to the adjacent C2 proton. This allows for highly regioselective C2-lithiation, enabling subsequent trapping with various electrophiles (e.g., iodine, borates, or aldehydes).
Cross-Coupling Stabilization
Unprotected 7-azaindole can poison palladium catalysts or undergo unwanted N-arylation during cross-coupling. The bulky 4-chlorophenylsulfonyl group sterically shields the pyrrole nitrogen and electronically stabilizes the core, enabling high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the halogenated pyridine ring (C4, C5, or C6).
Synthetic Workflow Utilizing the 4-Chlorophenylsulfonyl Protecting Group.
Biological Mechanism of Action: 5-HT6 Receptor Antagonism
When the 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine core is functionalized with a basic amine (typically at the C3 or C5 position), it becomes a potent ligand for the 5-HT6 receptor. 5-HT6 receptors are G-protein-coupled receptors (GPCRs) localized almost exclusively in the central nervous system (CNS) and are prime targets for cognitive enhancement in Alzheimer's disease and schizophrenia[2][3].
Pharmacophore Mapping and Molecular Docking
The mechanism of antagonism relies on a highly specific fit within the orthosteric binding pocket of the 5-HT6 receptor[4]:
The Basic Amine: Forms a critical charge-assisted hydrogen bond (salt bridge) with the carboxylate of Asp106 (3.32) on Transmembrane Helix 3 (TMH3)[4][5].
The Sulfonyl Linker: The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, interacting directly with Ser193 (5.43) and Thr196 [5][6]. This interaction is vital; removing the sulfonyl oxygens drastically reduces receptor affinity.
The 4-Chlorophenyl Ring: This moiety penetrates a deep hydrophobic cavity formed by TMH6. The para-chloro substitution enhances the lipophilicity of the ring, allowing it to engage in optimal van der Waals contacts and
π−π
stacking with a conserved aromatic cluster consisting of Trp281 (6.48), Phe284 (6.51), and Phe285 (6.52) [4][7].
5-HT6 Receptor Binding Interactions of the Arylsulfonyl-Azaindole Scaffold.
Deprotected State: Kinase Hinge Binding
It is crucial to note that if the 4-chlorophenylsulfonyl group is cleaved in vivo or during late-stage synthesis, the revealed 1H-pyrrolo[2,3-b]pyridine core acts as a classic bioisostere of the adenine ring of ATP. The N1-H acts as a hydrogen bond donor, and the N7 lone pair acts as a hydrogen bond acceptor, forming a bidentate interaction with the backbone amides of kinase hinge regions (e.g., JAK1/2, BRAF)[8].
Data Presentation: Pharmacophore Structural Roles
The following table summarizes the quantitative and qualitative contributions of each structural motif within the 1-[(4-chlorophenyl)sulfonyl]-7-azaindole scaffold toward 5-HT6 receptor binding[1][4].
High; enhances affinity by 10- to 100-fold vs. alkyl linkers.
4-Chlorophenyl Ring
Phe284 (6.51) / Phe285
π−π
Stacking / Hydrophobic
Moderate to High; para-chloro increases lipophilic fit.
7-Azaindole Core
Val107 (3.33) / Ala192
Hydrophobic / Shape Complementarity
High; optimal geometry for orienting the basic amine.
Experimental Protocols
Protocol 1: Synthesis of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Causality: Sodium hydride is used to irreversibly deprotonate the weakly acidic pyrrole nitrogen, generating a highly nucleophilic azaindolyl anion that rapidly attacks the electrophilic sulfonyl chloride.
Preparation: In an oven-dried flask under argon, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
Sulfonylation: Add 4-chlorobenzenesulfonyl chloride (1.1 eq) dropwise as a solution in anhydrous DMF.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Validation & Quenching: Monitor via TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material, quench carefully with ice water.
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x to remove DMF), dry over anhydrous
MgSO4
, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: In Vitro 5-HT6 Radioligand Binding Assay
Causality: This assay measures the ability of the synthesized derivative to displace a known radiolabeled antagonist ([125I]-SB-258585), validating target engagement at the 5-HT6 orthosteric site[1].
Membrane Preparation: Cultured HEK-293 cells expressing human 5-HT6 receptors are homogenized in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM
MgCl2
and 0.5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.
Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from
10−11
to
10−5
M), 50 µL of [125I]-SB-258585 (final concentration ~1 nM), and 100 µL of membrane suspension (approx. 10 µg protein/well).
Equilibration: Incubate the mixture at 37 °C for 60 minutes to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
Washing & Detection: Wash filters three times with ice-cold Tris-HCl buffer. Measure retained radioactivity using a gamma counter.
Validation: Define non-specific binding using 10 µM methiothepin. Calculate
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
The 7-Azaindole Scaffold in Medicinal Chemistry: Bioisosterism, Kinase Targeting, and Synthetic Methodologies
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in modern drug discovery. As a bioisostere of both indole and purine, it offers a unique physicochemical profil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in modern drug discovery. As a bioisostere of both indole and purine, it offers a unique physicochemical profile that addresses common pharmacokinetic liabilities associated with traditional heterocyclic cores. This whitepaper explores the structural biology, comparative isomer performance, and advanced synthetic methodologies of 7-azaindoles, providing a comprehensive guide for medicinal chemists and drug development professionals.
Physicochemical Properties and Bioisosterism
The strategic placement of a nitrogen atom in the benzene ring of the indole core profoundly modulates the physicochemical properties of the resulting molecule[1]. In 7-azaindole, the incorporation of the pyridine nitrogen at the 7-position introduces several critical advantages:
Reduced Lipophilicity (LogP): The electronegative nitrogen atom alters the electron density of the bicyclic system, generally lowering the LogP compared to standard indoles. This reduction in lipophilicity often translates to improved aqueous solubility and better oral bioavailability.
Modulated pKa: The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole NH, altering its hydrogen-bonding dynamics in physiological environments.
Enhanced Hydrogen Bonding: Unlike indole, which only possesses a hydrogen bond donor (pyrrole NH), 7-azaindole possesses both a donor and a strategically positioned hydrogen bond acceptor (pyridine N).
Logical relationship of 7-azaindole structural features and kinase hinge binding.
Structural Biology: The Ultimate Kinase Hinge Binder
The most prominent application of 7-azaindoles is in the development of ATP-competitive kinase inhibitors. The ATP binding pocket (hinge region) of kinases requires specific hydrogen bonding interactions typically fulfilled by the adenine ring of ATP.
Causality in Binding: The 7-azaindole core perfectly mimics this adenine purine system. The pyrrole NH acts as a hydrogen bond donor to the kinase backbone carbonyl, while the adjacent pyridine N acts as a hydrogen bond acceptor from the backbone amide NH[2]. This bidentate interaction anchors the scaffold rigidly within the hinge region, allowing medicinal chemists to build out functional groups into the selectivity pocket and solvent-exposed regions.
This structural rationale has led to significant clinical success. Vemurafenib, a B-RAF kinase inhibitor, was the first FDA-approved 7-azaindole-based drug for the treatment of melanoma, discovered through fragment-based drug design[2]. Similarly, Pexidartinib utilizes the 7-azaindole core to selectively target the colony-stimulating factor 1 receptor (CSF1R).
Comparative Analysis of Azaindole Isomers
While 7-azaindole is the most widely utilized, the position of the nitrogen atom dictates the biological target suitability. The table below summarizes the comparative data for the four positional isomers[1],[3].
Isomer
Nitrogen Position
Physicochemical Impact
Primary Therapeutic Applications
4-Azaindole
C4 of indole core
Alters electron density at C3, affecting electrophilic substitution rates.
Explored in specific kinase inhibitors; generally exhibits lower potency than the 7-isomer.
5-Azaindole
C5 of indole core
Modulates hydrogen bonding network at the solvent-exposed region.
Optimal for Cdc7 kinase inhibitors; shows high selectivity in specific cell division assays.
From a synthetic standpoint, constructing the 7-azaindole skeleton presents unique challenges. Many traditional methods for indole synthesis—such as the classical Fischer, Bartoli, and Reissert approaches—are often unsuitable or extremely low-yielding for generating azaindoles[4].
The Causality of Synthetic Failure: The Fischer indole synthesis relies on the acid-catalyzed cyclization of a phenylhydrazone. However, the pyridine ring in azaindole precursors is highly electron-deficient. This electron deficiency severely dampens the nucleophilicity required for the critical [3,3]-sigmatropic rearrangement and subsequent ring closure, rendering the classical approach ineffective unless strongly electron-donating substituents are present[4].
To bypass this, modern synthetic routes rely heavily on transition-metal catalysis, specifically the cascade functionalization of 2-amino-3-halopyridines[5].
Step-by-step synthetic workflow for 7-azaindole via Sonogashira coupling and cyclization.
The following protocol details the synthesis of substituted 7-azaindoles via a two-step Sonogashira cross-coupling and acid-catalyzed cyclization[5]. This method is highly reliable and provides a self-validating workflow for medicinal chemistry scale-up.
Objective: To construct the 7-azaindole core from 2-amino-3-iodopyridine, bypassing the limitations of the Fischer indole synthesis.
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2-amino-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed TEA.
Causality: TEA acts as both the solvent and the base required to neutralize the hydrogen iodide generated during the catalytic cycle, preventing the protonation of the amino group and driving the reaction forward.
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv). Stir the mixture at 60°C for 4 hours.
Causality: The palladium catalyst facilitates the oxidative addition into the C-I bond, while CuI generates the copper acetylide intermediate, enabling the critical transmetalation step.
Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the lower-Rf starting material validates the formation of the 3-alkynyl-2-aminopyridine intermediate. Purify via flash column chromatography.
Phase 2: Acid-Catalyzed Cyclization
Activation: Dissolve the isolated intermediate in a 1:1 mixture of TFA and TFAA at 0°C.
Causality: The highly acidic TFA/TFAA mixture protonates the alkyne, rendering it highly electrophilic. This activation is mandatory to overcome the inherent electron deficiency of the pyridine ring, which otherwise dampens the nucleophilicity of the adjacent amino group[5].
Ring Closure: Heat the reaction mixture to 80°C for 12 hours.
Causality: Thermal energy drives the intramolecular nucleophilic attack of the amino nitrogen onto the activated alkyne, successfully forming the fused pyrrole ring.
Quenching & Final Validation: Cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO3, and extract with ethyl acetate.
Self-Validation: Confirm the final 7-azaindole product via 1H-NMR. The successful cyclization is validated by the appearance of characteristic pyrrole proton shifts (typically doublets between δ 6.4 - 7.5 ppm) and the disappearance of the alkyne carbon signals in 13C-NMR.
Conclusion
The 7-azaindole scaffold represents a triumph of bioisosteric design in medicinal chemistry. By solving the pharmacokinetic liabilities of traditional indoles while perfectly mimicking the hydrogen-bonding profile of purines, it has unlocked new frontiers in targeted kinase inhibition. As synthetic methodologies continue to evolve away from classical limitations toward efficient, transition-metal-catalyzed and acid-mediated cyclizations, the chemical space accessible via the 7-azaindole core will only continue to expand.
References
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors | Source: J-Stage | URL: [Link]
Title: Transition-metal-free synthesis of 7-azaindolines and 7-azaindoles | Source: NSF Public Access Repository | URL: [Link]
Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity | Source: RSC Publishing | URL: [Link]
Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators | Source: NIH PMC | URL: [Link]
The Strategic Design of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Deep Dive into Structure-Activity Relationships for Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs, offering insights into the rational design of next-generation inhibitors for various biological targets, with a particular focus on protein kinases.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Versatile Pharmacophore
The 7-azaindole nucleus is a bioisostere of indole, capable of mimicking the natural purine bases, which makes it an effective hinge-binding motif for numerous protein kinases.[1] This inherent ability to interact with the ATP-binding site of kinases has propelled the development of a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties.
Decoding the Structure-Activity Landscape: Key Substitutions and Their Impact
The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is profoundly influenced by the nature and position of various substituents. Extensive research has elucidated the critical roles of modifications at the N-1, C-2, C-3, C-4, C-5, and C-6 positions.
The Significance of the C-3 Position
The C-3 position is frequently a key anchor point for substituents that extend into the solvent-exposed region of the kinase ATP-binding site. Modifications at this position are crucial for modulating potency and selectivity. For instance, the introduction of a 5-methylenethiazolidine-2,4-dione moiety at the 3-position of 1H-pyrrolo[2,3-b]pyridine has been shown to be critical for kinase selectivity, particularly in the development of Polo-like kinase 4 (PLK4) inhibitors.[3] In the pursuit of Cell division cycle 7 (Cdc7) kinase inhibitors, the progression from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one to a [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] derivative led to a potent ATP mimetic inhibitor with an IC50 value of 7 nM.[4]
The Role of C-4 and C-5 Substitutions in Modulating Activity
Substitutions at the C-4 and C-5 positions play a vital role in fine-tuning the inhibitory activity and selectivity of 1H-pyrrolo[2,3-b]pyridine analogs. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to enhance activity by forming a hydrogen bond with Gly485 in the FGFR1 kinase domain.[5] For NADPH Oxidase 2 (NOX2) inhibitors, a 3-(indolin-6-yl)-4-(N-pyrazolesulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be highly effective.[6]
N-1 Substitution: A Handle for Physicochemical Properties
Alkylation or arylation at the N-1 position of the pyrrole ring can significantly impact the physicochemical properties of the molecule, such as solubility and membrane permeability, without directly interacting with the kinase hinge region. The synthesis of N-alkyl-7-azaindoles is typically achieved through the reaction of the 7-azaindole anion with an alkyl halide.[1]
Targeting Key Signaling Pathways in Disease
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has enabled the development of inhibitors for a wide range of protein kinases and other enzymes implicated in various diseases.
Kinase Inhibitors for Cancer Therapy
The abnormal activation of kinase signaling pathways is a hallmark of many cancers. Consequently, targeting these kinases with small molecule inhibitors is a major focus of anticancer drug discovery. 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of several key oncogenic kinases:
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[5][7][8]
c-Met: The c-Met proto-oncogene is another important target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[9]
Traf2 and Nck-interacting kinase (TNIK): TNIK is a promising target for colorectal cancer. Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors with IC50 values lower than 1 nM.[10][11]
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is an attractive target for cancer therapy due to its role in DNA replication. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase.[4][12]
Polo-like Kinase 4 (PLK4): Abnormal expression of PLK4 is associated with several cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective PLK4 inhibitors.[3][13]
Beyond Kinases: A Broader Therapeutic Scope
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine analogs extends beyond kinase inhibition. They have shown promise as:
Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors, with potential applications in central nervous system diseases.[14][15]
NADPH Oxidase 2 (NOX2) Inhibitors: Derivatives based on a 3-(indolin-6-yl)-4-(N-pyrazolesulfonamide)-1H-pyrrolo[2,3-b]pyridine structure are effective NOX2 inhibitors with potential as neuroprotective agents.[6]
Analgesic and Hypotensive Agents: Some 7-azaindole derivatives have demonstrated significant analgesic and blood pressure-lowering activities.[16]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine analogs against various targets.
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
A common synthetic route to functionalize the 1H-pyrrolo[2,3-b]pyridine core involves a multi-step process starting from commercially available 7-azaindole.
Step 1: N-Protection
Dissolve 7-azaindole in a suitable solvent (e.g., DMF).
Add a protecting group reagent (e.g., (Boc)2O or TsCl) and a base (e.g., NaH or K2CO3).
Stir the reaction at room temperature until completion (monitored by TLC).
Work up the reaction by adding water and extracting with an organic solvent.
Purify the product by column chromatography.
Step 2: Halogenation
Dissolve the N-protected 7-azaindole in a suitable solvent (e.g., DMF or CCl4).
Add a halogenating agent (e.g., NBS or I2).
Stir the reaction at the appropriate temperature until completion.
Work up and purify the halogenated intermediate.
Step 3: Cross-Coupling Reactions
To the halogenated 7-azaindole, add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., dioxane/water).
Heat the reaction mixture under an inert atmosphere until completion.
Work up and purify the coupled product.
Step 4: Deprotection
Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc or NaOH for Ts).
Purify the final 1H-pyrrolo[2,3-b]pyridine analog.
Kinase Inhibition Assay (General Protocol)
Prepare a series of dilutions of the test compound.
In a microplate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
Add the test compound dilutions to the wells.
Incubate the plate at a specific temperature for a set period.
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
Calculate the IC50 value from the dose-response curve.
Visualizing Key Concepts
Caption: General synthetic workflow and key SAR positions on the 1H-pyrrolo[2,3-b]pyridine core.
Synthesis of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine: An Application Note and Detailed Protocol
Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to both indole and purine has made it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to both indole and purine has made it a cornerstone for the development of a wide array of therapeutic agents, particularly kinase inhibitors.[1][2][3] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2]
The N-sulfonylation of the 7-azaindole core is a crucial step in many synthetic routes. It serves a dual purpose: firstly, as a robust protecting group for the pyrrole nitrogen, rendering it stable to various reaction conditions such as metal-catalyzed cross-couplings or strong bases. Secondly, the sulfonyl group itself can be an integral part of the pharmacophore, influencing the biological activity of the final compound. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of various biologically active molecules.[4][5][6][7]
Reaction Mechanism and Rationale
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine proceeds via a nucleophilic substitution reaction at the sulfonyl group. The reaction is typically carried out under basic conditions to deprotonate the weakly acidic N-H of the 7-azaindole pyrrole ring, thereby generating a more nucleophilic azaindole anion.
The choice of base is critical for the success of the reaction. Strong bases such as sodium hydride (NaH) are highly effective as they irreversibly deprotonate the 7-azaindole, driving the reaction to completion. Alternatively, a phase-transfer catalysis system using a strong base like powdered sodium hydroxide (NaOH) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a non-polar aprotic solvent like dichloromethane (DCM) can also be employed. This latter method avoids the need for strictly anhydrous conditions often required for NaH.
Experimental Protocol
This protocol is adapted from established procedures for the N-sulfonylation of 7-azaindole and its derivatives.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1H-pyrrolo[2,3-b]pyridine
≥98%
Commercially Available
Store in a cool, dry place.
4-Chlorophenylsulfonyl chloride
≥98%
Commercially Available
Corrosive, handle with care.
Sodium Hydride (60% dispersion in mineral oil)
Reagent Grade
Commercially Available
Flammable solid, handle under inert atmosphere.
Tetrahydrofuran (THF)
Anhydrous
Commercially Available
Use freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)
ACS Grade
Commercially Available
For extraction and chromatography.
Hexanes
ACS Grade
Commercially Available
For chromatography.
Saturated Sodium Bicarbonate Solution
N/A
Prepared in-house
For workup.
Brine (Saturated NaCl solution)
N/A
Prepared in-house
For workup.
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Commercially Available
For drying organic layers.
Silica Gel
230-400 mesh
Commercially Available
For column chromatography.
Step-by-Step Synthesis Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 g, 8.46 mmol).
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.37 g, 9.31 mmol, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Addition of Sulfonyl Chloride: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve 4-chlorophenylsulfonyl chloride (1.96 g, 9.31 mmol, 1.1 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product should have a higher Rf value than the starting 7-azaindole.
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3 v/v).
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine as a solid.
Characterization and Expected Results
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
Property
Expected Value
Appearance
White to off-white solid
Molecular Formula
C₁₃H₉ClN₂O₂S
Molecular Weight
292.74 g/mol
Melting Point
Expected in the range of 130-140 °C (based on analogs)
Note: The predicted NMR chemical shifts are based on the reported values for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and are expected to be very similar for the 4-chloro derivative, with minor variations in the phenyl ring signals.
Troubleshooting and Key Considerations
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted 7-azaindole, ensure that the NaH used was fresh and that the reaction was carried out under strictly anhydrous conditions. The reaction time can also be extended.
Low Yield: Low yields can result from incomplete deprotonation or hydrolysis of the sulfonyl chloride. Ensure slow and controlled addition of the sulfonyl chloride at 0 °C.
Purification Difficulties: If the product is difficult to separate from impurities, a second column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine. The N-sulfonylation of the 7-azaindole core is a fundamental transformation that enables access to a wide range of complex molecules with significant potential in drug discovery. By following this protocol and considering the key experimental parameters, researchers can efficiently synthesize this valuable intermediate for their research endeavors.
References
Plexxikon Inc. (2011). Vemurafenib. Retrieved from [Link]
AbbVie Inc. (2016). Venetoclax. Retrieved from [Link]
Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: a versatile high-impact tool for the medicinal chemist. Journal of medicinal chemistry, 60(15), 6471-6499.
Zhang, Y., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(22), 9047–9060.
PubChem. (n.d.). N-[2-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2,6-difluoro-3-(propylsulfonylamino)benzamide. Retrieved from [Link]
Tiwari, R. K., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(1), 226-267.
Kumar, A., et al. (2019). Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry, 19(21), 1888-1901.
Application Note: Advanced Suzuki-Miyaura Coupling Strategies for the Site-Selective Functionalization of 7-Azaindoles
Executive Summary & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in modern drug discovery. As a bioisostere for both indoles and purines, it is heavily utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in modern drug discovery. As a bioisostere for both indoles and purines, it is heavily utilized in fragment-based drug discovery (FBDD) to design highly potent kinase inhibitors, mimicking the adenine fragment of ATP to form critical hinge-region hydrogen bonds[1].
Despite its immense therapeutic value, the functionalization of the 7-azaindole core via palladium-catalyzed cross-coupling is notoriously difficult. The primary obstacle is the inherent electronic nature of the pyridine-like N7 nitrogen, which acts as a potent Lewis base that can deactivate transition metal catalysts. This application note provides an authoritative, mechanistic guide to overcoming these challenges, detailing field-proven ligand selection strategies and a self-validating protocol for the sequential, site-selective functionalization of the 7-azaindole core.
The fundamental causality behind failed Suzuki-Miyaura couplings on 7-azaindoles is off-cycle catalyst poisoning . During the catalytic cycle, low-valent Palladium(0) intermediates are highly susceptible to coordination by the nucleophilic N7 nitrogen of the azaindole substrate or product.
When standard, unhindered ligands like triphenylphosphine (PPh₃) are employed, the N7 atom outcompetes the ligand or the aryl halide for Pd coordination. This traps the metal in an inactive bidentate or polymeric complex, stalling the reaction and necessitating impractically high catalyst loadings.
The Mechanistic Solution:
Successful protocols mandate the use of bulky, electron-rich dialkylbiaryl phosphine ligands, most notably SPhos or XPhos . The causality here is twofold:
Steric Shielding: The massive steric bulk of the cyclohexyl/isopropyl groups creates a protective geometric "umbrella" around the Pd center, physically preventing the N7 nitrogen from approaching the metal[2].
Electronic Acceleration: The electron-rich nature of the dialkylbiaryl system significantly accelerates the oxidative addition of challenging C-Cl bonds (often found at the C6 position of commercial building blocks), driving the reaction forward before off-cycle degradation can occur[3].
Mechanism of Pd-catalyzed Suzuki coupling on 7-azaindole, highlighting N7-poisoning mitigation.
Site-Selective Functionalization Logic
Achieving diverse functionalization requires exploiting the inherent electronic reactivity gradients across the azaindole ring:
C3 Functionalization (Highest Nucleophilicity): The C3 position on the pyrrole ring is highly electron-rich. It is easily functionalized via electrophilic halogenation (e.g., using N-iodosuccinimide). The resulting C-I bond undergoes rapid Pd-catalyzed oxidative addition at mild temperatures (60 °C)[3].
C6 Functionalization (Electron-Deficient): Situated on the pyridine ring, the C6 position is electron-deficient. C6-chlorides are highly stable and require elevated thermal energy (110 °C) and excess SPhos ligand to force the oxidative addition and prevent product-induced catalyst poisoning[3].
C2 Functionalization (Advanced Metalation): Direct cross-coupling at C2 is challenging. Modern approaches utilize a Directed Metalation Group (DMG) "dance" strategy, where an N7-carbamoyl group directs lithiation, followed by a controlled annular shift to N1, allowing subsequent C2-boronation and Suzuki coupling[4].
Quantitative Data: Condition Optimization Matrix
The following table synthesizes optimal, field-validated parameters for site-specific Suzuki-Miyaura couplings on the 7-azaindole core.
This protocol details the synthesis of 3,6-diaryl-7-azaindoles from a di-halogenated precursor (3-iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine). The methodology relies on staggered catalyst addition and thermal ramping to achieve absolute regiocontrol[3].
Phase 1: Regioselective C3-Arylation
Causality: The C-I bond at C3 has a significantly lower activation energy for oxidative addition than the C-Cl bond at C6. By strictly maintaining the temperature at 60 °C, the catalyst exclusively activates the C3 position.
Setup: In an oven-dried Schlenk tube under argon, combine 3-iodo-6-chloro-1-methyl-7-azaindole (1.0 eq), Aryl₁-B(OH)₂ (1.0 eq), and K₃PO₄ (2.0 eq).
Solvent: Add a degassed mixture of Toluene/H₂O (4:1 v/v).
Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
Reaction: Stir the mixture at 60 °C for 2 to 4 hours.
Self-Validation Checkpoint 1 (LC-MS): Pull a 10 µL aliquot and analyze via LC-MS. The starting material mass will disappear, replaced by the intermediate mass
(MSM−127+MAr1)
.
Critical Integrity Check: The intermediate mass must exhibit a distinct 3:1 isotopic distribution pattern (
M/M+2
). This confirms the presence of the unreacted C6-chlorine atom (³⁵Cl/³⁷Cl). If this 3:1 pattern is absent, the temperature was too high, resulting in premature C6 activation and over-arylation.
Phase 2: Sequential C6-Arylation
Causality: The newly formed C3-arylated intermediate is highly prone to bidentate coordination with Pd, which can stall the second coupling. A staggered addition of SPhos (in stoichiometric excess relative to Pd) is required to outcompete this product-inhibition and drive the challenging C-Cl activation[3].
Reagent Addition: To the same reaction vessel, add Aryl₂-B(OH)₂ (1.5 eq).
Catalyst Replenishment: Add a second spike of Pd₂(dba)₃ (5 mol%) and a deliberate excess of SPhos (10–20 mol%).
Thermal Ramp: Increase the temperature to 110 °C and stir for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Checkpoint 2 (LC-MS): Analyze the final crude mixture. The 3:1 chlorine isotope pattern must completely disappear, replaced by a single, distinct monoisotopic mass corresponding to the fully functionalized 3,6-diaryl-7-azaindole product.
References
Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions
ResearchG
Azaindoles in Medicinal Chemistry
PharmaBlock
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles
ACS Publications (The Journal of Organic Chemistry)
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity
ACS Omega
Application Notes & Protocols: Characterizing Novel Kinase Inhibitors with a 1H-Pyrrolo[2,3-b]pyridine Scaffold
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel kinase inhibitors, using the representative compound 1-[(4-chlorophen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel kinase inhibitors, using the representative compound 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine. While this specific molecule is not extensively characterized in public literature, its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a privileged scaffold found in numerous clinically approved and investigational kinase inhibitors.[1][2][3] This guide explains the scientific rationale behind assay design, provides detailed, field-proven protocols for determining inhibitor potency (IC50), and offers insights into data interpretation and troubleshooting. The methodologies described herein are broadly applicable for the evaluation of other novel compounds targeting the human kinome.
Introduction: The 7-Azaindole Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets in drug discovery, particularly in oncology and immunology.[4][5] The compound 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine belongs to a chemical class containing the 7-azaindole core. This heterocyclic motif is an excellent "hinge-binding" fragment.[1][3][6] The hinge region is a flexible segment of the kinase that connects the N- and C-terminal lobes of the catalytic domain and is crucial for ATP binding.[1] The 7-azaindole scaffold can form two key hydrogen bonds with the backbone of the hinge region, effectively mimicking the adenine moiety of ATP and blocking the enzyme's activity.[1][3][6]
This ATP-competitive mechanism is the most common mode of action for small-molecule kinase inhibitors.[1][3] The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[1][7][8][9][10][11][12][13] Therefore, a compound like 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine warrants thorough investigation as a potential kinase inhibitor.
Putative Mechanism of Action
Based on its 7-azaindole core, the compound is predicted to act as a Type I, ATP-competitive inhibitor. It likely binds to the active conformation of the kinase, occupying the ATP-binding pocket and preventing the phosphorylation of the kinase's substrate.
Caption: Predicted ATP-competitive mechanism of inhibition.
In Vitro Assay Principle: Quantifying Kinase Activity
To determine the inhibitory potential of a compound, a robust biochemical assay is required. A widely used, non-radioactive method is the ADP-Glo™ Kinase Assay.[14][15][16][17] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15][18]
The assay is performed in two steps:
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated together. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[15][18]
ADP Conversion & Signal Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[15][16] The light output is directly proportional to the initial kinase activity.
Caption: Workflow of the ADP-Glo™ luminescent kinase assay.
Detailed Protocol: IC50 Determination
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine against a target kinase in a 384-well plate format.
Critical Experimental Parameters
ATP Concentration: The concentration of ATP is crucial. For IC50 determination of ATP-competitive inhibitors, the ATP concentration should ideally be set at or near the Michaelis constant (Km) of the specific kinase. This ensures a sensitive measurement of competitive inhibition. Using excessively high ATP concentrations can lead to an artificially high IC50 value.
Enzyme Concentration: Use a concentration of the kinase that produces a robust signal within the linear range of the assay. This must be determined empirically through an enzyme titration experiment prior to inhibitor profiling.[19]
DMSO Concentration: The final concentration of DMSO, the solvent for the inhibitor, should be kept constant across all wells and typically below 1% to minimize its effect on kinase activity.[4][20]
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[20]
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Multichannel pipettes or automated liquid handler
Plate reader with luminescence detection capabilities
Step-by-Step Procedure
Compound Preparation:
Prepare a 10 mM stock solution of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.
Perform a serial dilution (e.g., 10-point, 3-fold) in 100% DMSO. For a 5 µL final reaction volume where 1 µL of compound is added, this initial plate will be 5x the final concentration.
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
Add 10 µL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
Data Acquisition:
Measure the luminescence of each well using a plate reader.
Data Analysis
Calculate Percent Inhibition:
Average the signal from the "No Inhibition" (Max Signal) and "No Enzyme" (Background) controls.
For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))
Determine IC50 Value:
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.[20]
Hypothetical Data and Interpretation
As no public data exists for this specific compound, the following table represents a hypothetical outcome for its activity against three different kinases to illustrate data presentation.
Target Kinase
ATP Conc. (µM)
IC50 (nM)
Hill Slope
R²
Kinase A
10 (Km)
25.3
1.1
0.992
Kinase B
50 (Km)
874.1
0.9
0.985
Kinase C
25 (Km)
> 10,000
N/A
N/A
Interpretation: In this hypothetical example, 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a potent and selective inhibitor of Kinase A, with significantly weaker activity against Kinase B and no activity against Kinase C up to the highest tested concentration. The Hill slope near 1.0 for Kinase A suggests a classic 1:1 binding interaction.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
High Well-to-Well Variability
Inaccurate pipetting; Incomplete mixing of reagents.
Use calibrated pipettes or automated liquid handlers; Ensure thorough mixing after each reagent addition.
Optimize enzyme concentration and incubation time; Use fresh reagents and store them properly.[5][22]
Inconsistent IC50 Values
Incorrect ATP concentration (not at Km); Compound precipitation at high concentrations.
Verify the Km of ATP for your kinase batch; Check compound solubility in the final assay buffer.
False Positives/Negatives
Compound interferes with the luciferase enzyme or has intrinsic fluorescence/luminescence.
Perform a counter-screen without the primary kinase to identify compounds that directly affect the detection system.[4][22]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of modern kinase inhibitor design. While 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine itself is a novel entity, the established importance of its core structure makes it a compelling candidate for investigation. The detailed protocols and scientific rationale provided in these application notes offer a robust framework for its characterization. By employing systematic approaches like the ADP-Glo™ assay and adhering to best practices in experimental design and data analysis, researchers can accurately determine the inhibitory profile of this and other novel compounds, paving the way for new discoveries in kinase-targeted drug development.
References
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved March 21, 2026, from [Link]
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved March 21, 2026, from [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. Retrieved March 21, 2026, from [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved March 21, 2026, from [Link]
Biochemical assays for kinase activity detection. (2025). Celtarys. Retrieved March 21, 2026, from [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. Retrieved March 21, 2026, from [Link]
HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]
Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. Retrieved March 21, 2026, from [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). University Library, Ludwig-Maximilians-Universität München. Retrieved March 21, 2026, from [Link]
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). ACS Publications. Retrieved March 21, 2026, from [Link]
In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO. Retrieved March 21, 2026, from [Link]
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Retrieved March 21, 2026, from [Link]
In vitro kinase assay. (2024). Protocols.io. Retrieved March 21, 2026, from [Link]
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). ACS Publications. Retrieved March 21, 2026, from [Link]
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (n.d.). Wiley-VCH. Retrieved March 21, 2026, from [Link]
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved March 21, 2026, from [Link]
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved March 21, 2026, from [Link]
Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. (n.d.). Google Patents.
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Retrieved March 21, 2026, from [Link]
Introduction & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged bioisostere for indole. It is widely utilized in the design of kinase inhibitors, cannabinoid re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged bioisostere for indole. It is widely utilized in the design of kinase inhibitors, cannabinoid receptor allosteric modulators, and other targeted therapeutics due to its unique hydrogen-bonding donor/acceptor profile[1]. However, quantifying 7-azaindole derivatives via Reversed-Phase Liquid Chromatography (RPLC) presents specific physicochemical challenges.
The Chromatographic Challenge:
The 7-azaindole core contains two distinct nitrogen atoms: a pyrrole-like nitrogen (hydrogen-bond donor) and a basic pyridine-like nitrogen (hydrogen-bond acceptor). The pyridine nitrogen typically has a
pKa
of approximately 4.6. When analyzed using neutral mobile phases, the analyte exists in a state of partial ionization. Furthermore, unreacted silanol groups on standard silica-based stationary phases (which have a
pKa
of ~3.5–4.5) become ionized. This leads to secondary cation-exchange interactions between the basic pyridine nitrogen and the anionic silanols, manifesting as severe peak tailing, poor resolution, and variable retention times.
The Mechanistic Solution:
To achieve a robust and self-validating quantification method, the chromatographic environment must suppress these secondary interactions.
Stationary Phase: Utilizing a high-purity, exhaustively end-capped C18 column or a mixed-mode stationary phase minimizes exposed silanols[2].
Mobile Phase Modification: The addition of an acidic modifier, such as 0.1% Formic Acid (FA) or Phosphoric Acid, lowers the mobile phase pH to approximately 2.7. This causality is twofold: it fully protonates the silica silanols (rendering them neutral) and fully protonates the azaindole basic nitrogen, ensuring the analyte remains in a single, consistent ionization state[3]. Formic acid is highly preferred as it maintains Mass Spectrometry (MS) compatibility for downstream structural confirmation[2].
Detection: The conjugated aromatic system of 7-azaindole exhibits strong UV absorbance. A detection wavelength of 254 nm is universally selected for quantifying functionalized derivatives, as it captures the
π−π∗
transitions of the core while minimizing background noise from organic solvents[1][4].
Experimental Design & Methodological Choices
Chromatographic Conditions
The following parameters represent an optimized, industry-standard baseline for the separation and quantification of 7-azaindole building blocks (e.g., 1-Acetyl-7-azaindole, 5-Bromo-7-azaindole)[2][3].
Parameter
Specification / Setting
Rationale
Column
End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Provides high theoretical plate counts and minimizes silanol activity[3][4].
Mobile Phase A
HPLC-grade Water + 0.1% Formic Acid
Buffers pH < 3.0 to suppress secondary interactions[3].
Mobile Phase B
HPLC-grade Acetonitrile + 0.1% Formic Acid
Strong eluent; FA ensures constant pH across the gradient[3].
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns[1][3].
Column Temperature
30 °C
Reduces mobile phase viscosity and improves mass transfer kinetics[3].
Detection
UV at 254 nm
Maximizes signal-to-noise ratio for the azaindole chromophore[1][4].
Injection Volume
10 µL
Prevents column overloading while maintaining high sensitivity[3].
Gradient Elution Profile
A gradient method is essential for separating the main 7-azaindole compound from potential synthetic impurities or degradation products.
Time (min)
% Mobile Phase A (Water + 0.1% FA)
% Mobile Phase B (ACN + 0.1% FA)
0.0
90
10
2.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
25.0
90
10 (Re-equilibration)
Step-by-Step Analytical Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of System Suitability Testing (SST) guarantees that the instrument is performing within strict physical parameters before any sample data is accepted.
Step 1: Standard and Sample Preparation
Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (v/v).
Stock Standard Solution: Accurately weigh approximately 10 mg of the 7-azaindole reference standard (of known purity) into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.5 mg/mL[3].
Sample Solution: Accurately weigh 10 mg of the synthesized 7-azaindole sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent (0.5 mg/mL)[3].
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[3].
Step 2: System Equilibration
Purge the HPLC system lines with Mobile Phase A and B.
Install the C18 column and set the column oven to 30 °C.
Pump the initial gradient conditions (90% A / 10% B) at 1.0 mL/min until the baseline is stable (typically 15–20 column volumes).
Step 3: System Suitability Testing (SST) - The Self-Validation Step
Before analyzing unknown samples, inject the Stock Standard Solution (0.5 mg/mL) five consecutive times. The system is only validated for use if the following criteria are met:
SST Parameter
Acceptance Criteria
Causality / Implication
Retention Time %RSD
≤1.0%
Ensures pump delivery and column equilibration are stable.
Peak Area %RSD
≤2.0%
Validates autosampler precision and detector stability.
Tailing Factor (
Tf
)
≤1.5
Confirms that silanol interactions are successfully suppressed.
Theoretical Plates (
N
)
≥5000
Verifies column health and packing integrity.
Step 4: Data Acquisition and Quantification
Inject the blank diluent to confirm no baseline interference at the expected retention time.
Inject the Sample Solution in triplicate.
Data Analysis: Calculate the purity of the 7-azaindole sample using the area normalization method (Area % of main peak relative to total peak area) or by external standard quantification against the reference standard calibration curve[3].
Method Optimization Workflow
The following logic diagram illustrates the autonomous decision-making process for optimizing the HPLC-UV method if SST parameters fail.
Workflow for HPLC-UV method development and validation of 7-azaindole derivatives.
Application Note: Cell-Based Assay Workflows for Evaluating 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors
Executive Summary & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for numerous ATP-co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for numerous ATP-competitive kinase inhibitors ()[1]. The unique electronic properties of this bicyclic system allow it to act as an exceptional hinge-binding motif. Specifically, the pyridine nitrogen (N7) serves as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. Together, they form robust bidentate hydrogen bonds with the kinase hinge region ()[1]. This mechanism has been clinically validated by FDA-approved drugs such as the BRAF inhibitor vemurafenib and the CSF1R inhibitor pexidartinib ()[2],[3].
As a Senior Application Scientist, I frequently observe that biochemical potency (enzymatic IC₅₀) rarely translates directly to cellular efficacy. In a cell-free assay, inhibitors compete against artificially low ATP concentrations (10–100 µM). However, in live cells, intracellular ATP concentrations range from 1 to 5 mM. Furthermore, cellular assays account for membrane permeability, intracellular drug metabolism, and off-target cytotoxicity ()[4]. Therefore, establishing a robust, self-validating cell-based assay workflow is mandatory for advancing 1H-pyrrolo[2,3-b]pyridine hits into lead candidates.
Figure 1: Mechanism of 1H-pyrrolo[2,3-b]pyridine kinase inhibition and downstream effects.
Quantitative Benchmarks for 7-Azaindole Inhibitors
Before initiating laboratory protocols, it is critical to benchmark your novel compounds against known 1H-pyrrolo[2,3-b]pyridine derivatives. Table 1 summarizes the cellular metrics of established inhibitors.
Table 1: Representative 1H-Pyrrolo[2,3-b]pyridine Inhibitors and Cellular Metrics
To systematically validate a 1H-pyrrolo[2,3-b]pyridine inhibitor, we employ a three-tiered approach: proving physical target engagement, demonstrating functional pathway modulation, and confirming the terminal phenotypic response.
Figure 2: Sequential cell-based assay workflow for validating kinase inhibitors.
Causality & Logic: The CETSA provides direct biophysical evidence that the 1H-pyrrolo[2,3-b]pyridine inhibitor penetrates the cell membrane and physically engages its target kinase in a physiological environment ()[4]. When the 7-azaindole core forms bidentate hydrogen bonds with the kinase hinge region, it thermodynamically stabilizes the folded protein structure against heat-induced denaturation.
Step-by-Step Methodology:
Cell Preparation: Seed the target cell line (e.g., HCT116) in 10 cm dishes and culture until 70-80% confluent.
Compound Treatment: Treat cells with the 1H-pyrrolo[2,3-b]pyridine inhibitor (typically 1–10 µM) or a DMSO vehicle control (≤0.1% final concentration) for 1 to 2 hours at 37°C.
Harvesting: Detach cells using TrypLE, wash twice with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into 8-12 individual PCR tubes.
Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.
Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.
Analysis: Collect the soluble supernatant and analyze via Western Blotting against the target kinase.
Self-Validating Check: The assay is validated when the DMSO control shows a standard melting curve (loss of soluble protein as temperature increases). A positive shift in the melting temperature (ΔTm > 2°C) in the treated samples confirms intracellular binding.
Protocol 2: Downstream Pathway Modulation via Phospho-Western Blotting
Causality & Logic: Physical binding must translate into the functional abrogation of the kinase's catalytic activity. For instance, evaluating the suppression of downstream p-ERK1/2 levels in response to FGFR or BRAF inhibition proves that the signaling cascade has been successfully intercepted ()[5].
Step-by-Step Methodology:
Seeding & Starvation: Seed cells in 6-well plates. Once adhered, wash with PBS and switch to low-serum media (0.1% FBS) for 12–16 hours. Crucial Step: Serum starvation reduces basal kinase activity, ensuring a high signal-to-noise ratio upon stimulation.
Pre-treatment: Treat cells with a dose-response gradient of the inhibitor (e.g., 1 nM to 10 µM) for 2 hours.
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL FGF for FGFR inhibitors) for 10–15 minutes.
Protein Extraction: Wash rapidly with ice-cold PBS and lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).
Immunoblotting: Perform SDS-PAGE and Western Blotting. Probe the membrane for the phosphorylated target (e.g., p-ERK Thr202/Tyr204) and the total protein (e.g., total ERK).
Self-Validating Check: Normalizing the phosphorylated target to the total protein level internally controls for well-to-well variations in cell number and lysis efficiency. A dose-dependent decrease in the phospho-signal confirms functional target inhibition.
Protocol 3: Phenotypic Viability and Proliferation Assay (CellTiter-Glo)
Causality & Logic: Ultimately, the inhibitor must induce a phenotypic response, such as halting proliferation or inducing apoptosis in cancer models ()[4]. The CellTiter-Glo assay measures intracellular ATP as a proxy for metabolic viability, allowing for the calculation of a highly accurate cellular IC₅₀.
Step-by-Step Methodology:
Plating: Seed cells in 96-well opaque white plates at an optimized density (e.g., 2,000–5,000 cells/well) in 100 µL of complete media. Incubate overnight to allow attachment.
Dosing: Prepare a 10-point, 3-fold serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor. Add the compound to the wells in technical triplicates. Maintain the final DMSO concentration across all wells at exactly 0.1%.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
Detection: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.
Measurement: Induce cell lysis by shaking the plate on an orbital shaker for 2 minutes. Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a microplate luminometer.
Self-Validating Check: The assay is self-validating when the top of the dose-response curve matches the DMSO control (100% viability) and the bottom plateaus, indicating complete pathway saturation and cell death.
References
Azaindole Therapeutic Agents. National Institutes of Health (NIH) PMC. Available at:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage), 2018. Available at:[Link]
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry (ACS Publications), 2022. Available at:[Link]
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. National Institutes of Health (NIH) PMC, 2022. Available at:[Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health (NIH) PMC, 2021. Available at:[Link]
Technical Support Center: A-Z Troubleshooting for 7-Azaindole Synthesis
Welcome to the technical support center for the synthesis of 7-azaindole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the compl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 7-azaindole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Low yield is a frequent and multifaceted challenge in the synthesis of 7-azaindole. This guide provides a structured, in-depth approach to troubleshooting common issues, moving from frequently asked questions to a detailed analysis of potential failure points. Our aim is to equip you with the scientific rationale and practical steps to diagnose and resolve yield-related problems in your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding 7-azaindole synthesis.
Q1: Why is the synthesis of 7-azaindole often challenging, leading to low yields?
The inherent electronic properties of the 7-azaindole core present a significant hurdle. The pyridine ring is electron-deficient, which can deactivate it towards certain electrophilic substitution reactions that are common in indole synthesis.[1][2] This altered reactivity means that many classical indole synthetic methods, such as the Fischer indole synthesis, may fail or provide poor yields when applied to pyridine-based starting materials.[1][2][3]
Q2: What are the most common synthetic strategies for preparing the 7-azaindole core?
Several strategies exist, each with its own advantages and challenges. Common approaches include:
Building the pyrrole ring onto a pyridine precursor: This is a widely used strategy.[1][4]
Palladium-catalyzed cross-coupling reactions: Modern methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful for constructing the 7-azaindole scaffold and introducing substituents.[3][5]
Chichibabin cyclization: This method involves the condensation of a 3-picoline with a nitrile in the presence of a strong base.[6][7]
Cascade C-N cross-coupling/Heck reaction: A newer approach for a straightforward synthesis of substituted azaindoles from aminopyridines.[1]
Q3: Are there any general tips for improving the yield of my 7-azaindole synthesis?
Yes, several general principles can be applied:
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to unwanted side reactions.[8]
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.[8] Microwave irradiation has been shown to accelerate some reactions and improve yields.[9]
Choice of Base and Solvent: The choice of base and solvent is often critical and needs to be optimized for your specific reaction.[10]
Protecting Groups: Consider using protecting groups for sensitive functional groups on your starting materials to prevent side reactions.[8][11]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to specific problems encountered during 7-azaindole synthesis.
Issue 1: My reaction is not proceeding to completion, and I'm recovering starting material.
Q: I'm attempting a palladium-catalyzed cross-coupling reaction to form the 7-azaindole ring, but the reaction stalls. What could be the issue?
A: In palladium-catalyzed reactions, several factors can lead to incomplete conversion.
Catalyst Deactivation: The pyridine nitrogen in your starting material or product can coordinate to the palladium catalyst, leading to deactivation.[12]
Solution: Consider using a higher catalyst loading or a ligand that can mitigate this coordination. Additionally, certain additives, like silver salts in Rh(III)-catalyzed syntheses, can help regenerate the active catalyst.[12][13]
Sub-optimal Ligand Choice: The choice of phosphine ligand is crucial in cross-coupling reactions.
Solution: Screen a variety of ligands. For instance, XPhos has been successfully used in a cascade C-N cross-coupling/Heck reaction for 7-azaindole synthesis.[1]
Incorrect Base: The strength and type of base can significantly impact the reaction outcome.
Solution: Experiment with different bases. For example, t-BuONa is a common choice in palladium-catalyzed amination reactions.[1] In some cases, cesium or potassium bases have been shown to be effective.[14]
Issue 2: My reaction is producing a complex mixture of byproducts.
Q: I'm trying a Chichibabin-type cyclization and observing significant byproduct formation. What are the likely side reactions?
A: The Chichibabin reaction and similar base-mediated condensations can be prone to side reactions, especially with picoline-based starting materials.
Dimerization of Starting Material: A common side reaction is the dimerization of the picoline starting material.[6] This occurs when the deprotonated picoline (a benzyllithium equivalent) adds to another molecule of the starting picoline.
Causality: This is often favored when the rate of deprotonation is faster than the rate of addition to the nitrile.
Solution: Carefully control the stoichiometry and addition order. For instance, adding the picoline to a solution of the base and nitrile can sometimes minimize this side reaction.[6] An excess of the base may also be required to drive the reaction towards the desired product.[6]
Reaction of Base with Electrophile: Strong bases like LDA can react directly with the nitrile electrophile.[6]
Solution: Inverse addition, where the electrophile is added to the mixture of the deprotonated picoline and base, can sometimes mitigate this.
Experimental Protocol: Optimized Chichibabin Cyclization for 2-Phenyl-7-azaindole [6]
To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in THF at -40 °C, add 2-fluoro-3-picoline (1.0 equivalent).
Stir the mixture for 60 minutes at -40 °C.
Add benzonitrile (1.2 equivalents) to the reaction mixture.
Continue stirring at -40 °C for 2 hours.
Warm the reaction to 0 °C for 30 minutes.
Quench the reaction with a saturated aqueous solution of NH4Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Issue 3: I have successfully formed the 7-azaindole, but the yield is low after purification.
Q: My crude product shows the desired 7-azaindole, but I'm losing a significant amount during column chromatography or recrystallization. Why is this happening?
A: Purification of 7-azaindole and its derivatives can be challenging due to their physical properties.
Polarity and Solubility: 7-Azaindole is a relatively polar molecule due to the presence of two nitrogen atoms, capable of hydrogen bonding. This can lead to issues with both chromatography and recrystallization.
Column Chromatography: The compound may streak on the column or require a highly polar eluent, which can make separation from polar impurities difficult.
Solution: Optimize your eluent system. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[15] Using a longer column or silica gel with a smaller particle size can also enhance resolution.[15]
Recrystallization: Finding a suitable single solvent for recrystallization can be difficult. The compound might be too soluble in polar solvents and poorly soluble in nonpolar solvents.
Solution: A mixed solvent system is often effective. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote crystal growth.[15][16]
Presence of Isomeric Byproducts: In cases of substitution reactions on the 7-azaindole core, you may form regioisomers that are difficult to separate. For example, acetylation can lead to both N-acetyl and C-acetyl isomers, which have very similar polarities.[15]
Solution: High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.[17] Careful optimization of the eluent system in column chromatography is also crucial.[15]
Part 3: Visualizations
Troubleshooting Workflow for Low Yield in 7-Azaindole Synthesis
Caption: A logical workflow for diagnosing and addressing low yields in 7-azaindole synthesis.
Common Side Reaction in Chichibabin-Type Synthesis
Technical Support Center: Purification Strategies for 1H-Pyrrolo[2,3-b]pyridine Intermediates
Welcome to the Technical Support Center for the isolation and purification of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. As a core bioisostere and hinge-binding element in kinase inhibitors (such as vemurafenib...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. As a core bioisostere and hinge-binding element in kinase inhibitors (such as vemurafenib and various JAK/ATM inhibitors), the 7-azaindole scaffold presents unique physicochemical challenges[1][2][3].
The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor[3]. This bidentate nature drives strong interactions with stationary phases during chromatography and highly ordered packing during crystallization. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to streamline your downstream processing.
Decision Matrix: Purification Workflow
Workflow for selecting purification strategies for 1H-pyrrolo[2,3-b]pyridine intermediates.
Troubleshooting & FAQs
Q1: My unprotected 7-azaindole intermediate streaks severely on normal-phase silica gel, resulting in poor recovery. How can I improve resolution?Causality: The free pyrrole NH and the basic pyridine nitrogen interact simultaneously with the acidic silanol (Si-OH) groups on the silica gel surface, creating a "drag" effect.
Solution: You must disrupt this hydrogen-bonding network. Add a basic modifier to your mobile phase. Using a gradient of Dichloromethane/Methanol (9:1) supplemented with 1% aqueous NH₄OH or 1-5% Triethylamine (Et₃N) effectively caps the silanol sites, allowing the azaindole to elute as a sharp band[3][4]. Alternatively, transiently protect the pyrrole nitrogen (see Q3).
Q2: I am scaling up the synthesis of a halogenated intermediate (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine). Is there a viable alternative to column chromatography?Causality: Halogenated 7-azaindoles possess highly ordered crystal lattices driven by
π−π
stacking and halogen bonding. This makes them excellent candidates for thermodynamic purification (crystallization) rather than kinetic separation (chromatography).
Solution: Crystallization from non-polar or moderately polar solvents is highly effective. For example, 5-bromo-7-azaindole can be dissolved in hot toluene and crystallized by cooling to 0 °C. The product selectively drops out of the solution, leaving polar impurities in the mother liquor[5].
Q3: How does N-protection alter the purification landscape of these intermediates?Causality: Installing a protecting group like 2-(Trimethylsilyl)ethoxymethyl (SEM) or Tosyl (Ts) on the pyrrole nitrogen eliminates the hydrogen bond donor capacity and increases the molecule's overall lipophilicity[1][6].
Solution: N-protected 7-azaindoles behave exceptionally well on standard normal-phase silica. They can be purified using simple Hexane/Ethyl Acetate gradients without the need for basic modifiers, often achieving >95% purity in a single pass[1].
Step-by-Step Methodologies
Protocol A: N-SEM Protection and Flash Chromatography
Objective: Mask the pyrrole NH of 4-chloro-1H-pyrrolo[2,3-b]pyridine to facilitate high-throughput chromatographic purification.[1]
Deprotonation: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the reaction flask to 0 °C. Portion-wise, add 60% Sodium Hydride (NaH) dispersion in mineral oil (1.2 eq).
Causality: NaH deprotonates the pyrrole NH (pKa ~ 16), creating a nucleophilic nitrogen anion. The 0 °C temperature suppresses unwanted ring-opening or dimerization side reactions.
Alkylation: Stir for 1 hour at 0 °C. Dropwise, add SEM-Cl (1.3 eq) and stir for an additional 4 hours.
Quenching & Extraction: Pour the mixture into ice water to quench excess NaH. Extract three times with diethyl ether. Wash the combined organic layers with water to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.
Chromatographic Purification: Load the crude residue onto a silica gel column. Elute using a gradient of n-hexane/Ethyl Acetate (97:3 to 88:12).
Self-Validation Checkpoint: Spot the fractions on a TLC plate. The N-SEM protected product will have a significantly higher
Rf
value (less polar) than the starting material. Absence of baseline streaking confirms successful protection.
Protocol B: Scalable Crystallization of Halogenated 7-Azaindoles
Objective: Solvent-based isolation of 5-bromo-7-azaindole without chromatography.[5]
Dissolution: Transfer the crude black, sticky oil containing 5-bromo-7-azaindole into a minimal volume of toluene (e.g., 2 mL toluene per gram of crude).
Heating: Heat the mixture to 80-90 °C until complete dissolution is achieved.
Causality: Toluene is a non-polar aromatic solvent. At high temperatures, it disrupts the
π−π
stacking of the azaindole, forcing it into solution.
Controlled Cooling: Allow the mixture to cool slowly to room temperature, maintaining this state for 10 hours to promote the nucleation of high-purity seed crystals.
Precipitation: Transfer the flask to an ice bath (0 °C) for 2 hours to drive the crystallization to completion.
Filtration & Washing: Filter the crystals under a vacuum. Wash the filter cake with a small volume of cold toluene.
Self-Validation Checkpoint: The filtrate should retain the dark, tarry impurities, while the filter cake should present as an off-white to pale yellow crystalline solid. HPLC analysis of the solid should yield >98.9% purity[5].
Quantitative Purification Metrics
The following table summarizes empirically validated purification strategies and expected yields for various 1H-pyrrolo[2,3-b]pyridine intermediates across different synthetic stages.
Comparative analysis of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors
Title: Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: From Scaffold Design to Clinical Translation Introduction: The Privileged Nature of the 7-Azaindole Core As a Senior Application Scientist overs...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: From Scaffold Design to Clinical Translation
Introduction: The Privileged Nature of the 7-Azaindole Core
As a Senior Application Scientist overseeing kinase profiling and lead optimization, I frequently rely on the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold. It is undeniably one of the most privileged pharmacophores in modern targeted oncology. The genius of this bicyclic system lies in its perfect structural mimicry of the adenine ring of ATP. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone amides of the kinase hinge region[1].
This structural mimicry achieves exceptional ligand efficiency and has successfully driven the fragment-based drug discovery (FBDD) of several FDA-approved therapeutics. This guide provides an objective, data-driven comparison of leading 1H-pyrrolo[2,3-b]pyridine inhibitors, detailing their performance, selectivity, and the self-validating experimental workflows required to evaluate them.
Quantitative Comparison of Key Inhibitors
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for extensive substitution at five different positions, enabling precise tuning of the molecule to target specific kinase conformations (e.g., DFG-in active states vs. DFG-out inactive states)[1]. Table 1 contrasts FDA-approved therapeutics with emerging preclinical candidates.
Table 1: Pharmacological Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives
Compound
Primary Target
IC₅₀ (nM)
Key Selectivity / Off-Targets
Clinical Status
Vemurafenib
BRAF V600E
31
c-RAF-1 (48 nM), WT BRAF (100 nM)
FDA Approved (Melanoma)
Pexidartinib
CSF-1R
13–20
c-Kit (10–16 nM), FLT3 (160 nM)
FDA Approved (TGCT)
Compound 25a
ATM
< 1
>700-fold over PIKK family members
Preclinical
TNIK Inhibitor
TNIK
< 1
Highly selective against GCK family
Preclinical
Mechanistic Pathways and Structural Biology
The clinical success of 7-azaindole derivatives is rooted in their ability to intercept distinct oncogenic signaling cascades. Vemurafenib was optimized from a low-affinity 7-azaindole fragment into a potent, ATP-competitive inhibitor of the BRAF V600E mutation—a primary driver of metastatic melanoma[2]. By locking into the ATP pocket of the mutated kinase, vemurafenib halts the downstream MEK/ERK proliferation cascade.
Conversely, pexidartinib utilizes the exact same 1H-pyrrolo[2,3-b]pyridine core but is decorated with distinct functional groups to target the colony-stimulating factor 1 receptor (CSF-1R)[3]. Instead of directly targeting the tumor cell, pexidartinib modulates the tumor microenvironment by depleting immunosuppressive tumor-associated macrophages (TAMs).
Signaling pathways inhibited by 1H-pyrrolo[2,3-b]pyridine derivatives Vemurafenib and Pexidartinib.
To objectively compare the potency of these inhibitors, we must employ a universal, self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the gold standard for this application, as it measures ADP production universally, independent of the specific peptide substrate required by the kinase.
Causality in Experimental Design:
The most critical parameter in this protocol is the ATP concentration. Because 1H-pyrrolo[2,3-b]pyridines are ATP-competitive[1], running the assay at the apparent
Km
of ATP for each specific kinase ensures that the resulting
IC50
values are a true reflection of compound affinity (
Ki
). This allows for an apples-to-apples comparison across the kinome. If
[ATP]≫Km
, the
IC50
will be artificially inflated, leading to false-negative profiling.
Reagent Preparation: Prepare the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Causality: Mg²⁺ is strictly required to coordinate ATP in the catalytic cleft. BSA prevents the highly hydrophobic 7-azaindole compounds from adsorbing to the microplate walls, ensuring accurate compound dosing.
Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute this 1:100 into the reaction buffer.
Causality: Maintaining a constant 1% DMSO final concentration across all wells is a self-validating control to ensure solvent toxicity does not interfere with the delicate tertiary structure of the kinase.
Pre-incubation: Add the kinase enzyme and peptide substrate to the assay plate. Add the inhibitor and incubate for 15 minutes at room temperature.
Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the kinase prior to the introduction of the competing ATP substrate.
Reaction Initiation: Add ATP at the pre-determined
Km
concentration for the specific kinase (e.g., 10 µM for BRAF V600E). Incubate for 60 minutes.
Signal Detection: Add the ADP-Glo™ Reagent and incubate for 40 minutes to completely deplete unreacted ATP. Next, add the Kinase Detection Reagent for 30 minutes to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.
Data Analysis: Normalize the raw luminescence to vehicle-treated controls (100% kinase activity) and enzyme-free controls (0% activity). Fit the data using a 4-parameter logistic non-linear regression to derive the
IC50
.
Self-validating biochemical workflow for profiling ATP-competitive kinase inhibitors.
Emerging Frontiers: Beyond Approved Therapies
The 7-azaindole scaffold continues to yield novel therapeutics beyond standard RTKs and MAP kinases. Recent developments include Compound 25a , an orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This compound demonstrates an oral bioavailability of 147.6% in mice and >700-fold selectivity over other PIKK family members[4]. Furthermore, novel TNIK inhibitors utilizing this core are showing sub-nanomolar potency (
IC50<1
nM) against Wnt-activated colorectal cancers[5]. The inherent modularity and high ligand efficiency of the 1H-pyrrolo[2,3-b]pyridine system ensure its continued dominance in the kinase inhibitor landscape.
References
"7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors", Chemical and Pharmaceutical Bulletin (J-Stage).[Link]
"Vemurafenib for Malignant Melanoma With BRAF Mutations", Medscape. [Link]
"Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity", Journal of Medicinal Chemistry (ACS Publications).[Link]
"Discovery of potent TNIK inhibitors containing a 1H-pyrrolo[2,3-b]pyridine scaffold as promising therapeutics for colorectal cancer", European Journal of Medicinal Chemistry (ResearchGate).[Link]
In Vivo Efficacy Comparison: Novel Covalent vs. Established Reversible 7-Azaindole Inhibitors
As a Senior Application Scientist, I have designed this technical guide to evaluate the in vivo efficacy of 7-azaindole inhibitors, contrasting established reversible paradigms with novel covalent targeting strategies. T...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical guide to evaluate the in vivo efficacy of 7-azaindole inhibitors, contrasting established reversible paradigms with novel covalent targeting strategies. This guide analyzes the mechanistic evolution of the scaffold, provides comparative quantitative data, and details a self-validating experimental protocol for robust preclinical evaluation.
The 7-Azaindole Scaffold: Mechanistic Rationale
The 7-azaindole heterocyclic system has emerged as a highly privileged scaffold in kinase drug discovery. The structural causality behind its success lies in its ability to molecularly mimic the adenine ring of adenosine triphosphate (ATP). Specifically, the pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. This configuration allows the scaffold to form highly stable, bidentate hydrogen bonds with the backbone residues of the kinase hinge region[1]. This fundamental interaction anchors the inhibitor within the ATP-binding pocket, providing a versatile foundation that can be functionalized to achieve high kinase selectivity.
Mechanistic Evolution: Reversible vs. Covalent Inhibition
Historically, the 7-azaindole core was utilized to design reversible, ATP-competitive inhibitors. A prime example is Vemurafenib , an established inhibitor targeting the BRAF(V600E) mutation prevalent in melanoma[2]. Vemurafenib binds reversibly to the active conformation of BRAF, effectively shutting down the downstream MEK/ERK signaling cascade[2].
However, the field has recently evolved toward targeted covalent inhibitors (TCIs) to overcome acquired resistance and achieve prolonged target engagement. Compound 30 represents this novel paradigm—a 7-azaindole derivative engineered as a selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[3]. By appending an electrophilic warhead to the 7-azaindole core, Compound 30 not only anchors to the hinge region but also forms an irreversible covalent bond with a specific cysteine residue in the FGFR4 pocket, profoundly suppressing the FGF19/FGFR4/FRS2 signaling axis in hepatocellular carcinoma (HCC) models[3].
Fig 1. Mechanistic divergence of 7-azaindole inhibitors in BRAF and FGFR4 signaling pathways.
Quantitative In Vivo Efficacy Comparison
The transition from reversible to covalent 7-azaindole inhibitors is reflected in their distinct pharmacokinetic and pharmacodynamic profiles. Table 1 summarizes the in vivo efficacy of these two paradigms. Vemurafenib achieves profound tumor regression in BRAF-driven models but requires higher, continuous dosing to maintain target inhibition[2]. Conversely, the covalent nature of Compound 30 allows for significant tumor growth inhibition (TGI) in aggressive HCC models at lower dosages, driven by prolonged target residence time[3].
Table 1: In Vivo Efficacy Comparison of 7-Azaindole Inhibitors
Inhibitor
Target
Binding Mode
Xenograft Model
Dose & Schedule
Tumor Growth Inhibition (TGI)
Vemurafenib (Established)
BRAF(V600E)
Reversible ATP-competitive
A375 / LOX (Melanoma)
25–75 mg/kg, bid
>90% (Often complete regression)
Compound 30 (Novel)
FGFR4
Covalent (Irreversible)
HuH-7 (Hepatocellular Carcinoma)
15–30 mg/kg, bid
Significant TGI (~70-80%)
Self-Validating In Vivo Experimental Protocol
To accurately assess the efficacy of 7-azaindole derivatives, researchers must employ an experimental design that decouples true pharmacological efficacy from systemic toxicity or engraftment artifacts. The following protocol represents a self-validating workflow for evaluating these compounds in murine xenograft models.
Fig 2. Standardized in vivo xenograft workflow for evaluating 7-azaindole efficacy.
Step-by-Step Methodology
Step 1: Cell Culturing and Preparation
Harvest target cells (e.g., A375 for BRAF, HuH-7 for FGFR4) in the exponential growth phase to ensure >95% viability.
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
Causality: Matrigel provides an artificial extracellular matrix that significantly enhances the initial engraftment and vascularization of the tumor cells, reducing cohort variability.
Step 2: Subcutaneous Inoculation
Inject
5×106
cells subcutaneously into the right flank of immunocompromised mice (e.g., BALB/c nude).
Step 3: Tumor Monitoring and Randomization
Monitor tumor growth bi-weekly using digital calipers.
Critical Validation Step: Randomize mice into vehicle and treatment groups only when average tumor volumes reach 100–150 mm³.
Causality: Initiating treatment on established, vascularized tumors prevents false-positive efficacy readouts that frequently occur if drugs are administered before the tumor microenvironment is fully formed.
Step 4: Dosing Regimen
Administer the 7-azaindole inhibitor (e.g., 25-75 mg/kg bid for Vemurafenib, or 15-30 mg/kg bid for Compound 30) via oral gavage or intraperitoneal injection.
Maintain a vehicle-only control group to establish the baseline exponential growth rate.
Step 5: Data Acquisition and Euthanasia
Measure tumor volume (
V=0.5×length×width2
) and body weight bi-weekly.
Causality: Body weight acts as a surrogate marker for systemic toxicity. A weight loss of >15% indicates off-target toxicity, invalidating the therapeutic window. Efficacy (TGI) is only valid if body weight remains stable.
Euthanize animals when tumor volume exceeds 1500 mm³ or at the end of the study period, harvesting tissues for downstream pharmacodynamic analysis (e.g., Western blot for p-ERK or p-FRS2 to confirm target engagement).
Conclusion
The 7-azaindole scaffold remains a cornerstone of kinase inhibitor design. By tracking its evolution from established reversible inhibitors like Vemurafenib to novel covalent agents like Compound 30, we observe a strategic shift toward maximizing target residence time and overcoming resistance. Rigorous, self-validating in vivo models remain the gold standard for translating these structural innovations into clinical viability.
References
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage -[Link]
Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer - AACR Journals -[Link]
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - ACS Publications -[Link]